molecular formula C20H17N3O B14149439 N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 537020-09-0

N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No.: B14149439
CAS No.: 537020-09-0
M. Wt: 315.4 g/mol
InChI Key: PRFRARGYMHLBDJ-UHFFFAOYSA-N
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Description

N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is effective in producing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which can then be further modified to obtain the desired compound. The reaction conditions usually involve the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H2O2), potassium permanganate (KMnO4), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents and functional groups.

Uniqueness

N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Properties

CAS No.

537020-09-0

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C20H17N3O/c1-2-18(24)22-20-19(21-17-9-5-6-12-23(17)20)16-11-10-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,22,24)

InChI Key

PRFRARGYMHLBDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC4=CC=CC=C4C=C3

solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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